molecular formula C24H20Cl2OSn2 B14702834 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane CAS No. 23422-36-8

1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane

Cat. No.: B14702834
CAS No.: 23422-36-8
M. Wt: 632.7 g/mol
InChI Key: BYAIBSZGHQGSMX-UHFFFAOYSA-L
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Description

1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane: is an organotin compound characterized by the presence of two tin atoms bonded to phenyl groups and chlorine atoms. This compound is notable for its unique structure, which includes a distannoxane core, making it a subject of interest in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane can be synthesized through the reaction of triphenyltin chloride with tin tetrachloride in the presence of a suitable solvent such as benzene . The reaction typically proceeds under reflux conditions, allowing the formation of the distannoxane core.

Industrial Production Methods: organotin precursors and chlorinating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as .

    Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states using oxidizing agents like .

    Reduction Reactions: The compound can be reduced using reducing agents such as .

Common Reagents and Conditions:

    Substitution: Reagents like or under anhydrous conditions.

    Oxidation: or in aqueous or organic solvents.

    Reduction: or in dry solvents.

Major Products:

    Substitution: Formation of with different functional groups.

    Oxidation: Formation of or .

    Reduction: Formation of .

Scientific Research Applications

1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Materials Science: Employed in the development of and .

    Biology and Medicine: Investigated for its potential and properties.

    Industry: Utilized in the production of for plastics and as a component in and .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane involves its interaction with biological macromolecules and cellular components . The compound can bind to proteins and enzymes , disrupting their normal function. The tin atoms in the compound can also interact with DNA , leading to potential genotoxic effects . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form coordination complexes with various biomolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

  • 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
  • 1,3-Dichloro-1,1,3,3-tetraphenyldisilazane

Comparison: 1,3-Dichloro-1,1,3,3-tetraphenyldistannoxane is unique due to its distannoxane core and the presence of phenyl groups . This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane are primarily used as silylating agents and have different applications in organic synthesis and materials science.

Properties

CAS No.

23422-36-8

Molecular Formula

C24H20Cl2OSn2

Molecular Weight

632.7 g/mol

IUPAC Name

chloro-[chloro(diphenyl)stannyl]oxy-diphenylstannane

InChI

InChI=1S/4C6H5.2ClH.O.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;2*1H;;;/q;;;;;;;2*+1/p-2

InChI Key

BYAIBSZGHQGSMX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl

Origin of Product

United States

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